molecular formula C20H18N2O3S B4611398 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B4611398
M. Wt: 366.4 g/mol
InChI Key: DPZHATJZLHLBIL-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is a thiazole-based benzamide derivative characterized by a 4-methoxyphenyl-substituted thiazole core and a propenyloxybenzamide moiety. This compound’s structural uniqueness lies in its combination of electron-donating methoxy and propenyloxy groups, which influence its electronic profile and biological interactions .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-12-25-17-10-6-15(7-11-17)19(23)22-20-21-18(13-26-20)14-4-8-16(24-2)9-5-14/h3-11,13H,1,12H2,2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHATJZLHLBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazole Derivatives with Varied Substituents

Substituents on the thiazole ring and benzamide moiety significantly alter pharmacological properties. Key comparisons include:

Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)-1,2-dihydro-3H-pyrrol-3-one Morpholine and pyrrolone groups Antibacterial, AChE inhibition Morpholine enhances solubility but reduces lipophilicity compared to propenyloxy .
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide Methylsulfonyl group Enhanced metabolic stability Methylsulfonyl increases polarity, altering pharmacokinetics .
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide Fluorophenyl and sulfamoyl groups Anticancer, anti-inflammatory Fluorine improves binding affinity; sulfamoyl adds antibacterial action .

Key Insight : The target compound’s propenyloxy group balances lipophilicity and electronic effects, favoring AChE inhibition over broad-spectrum antimicrobial activity seen in sulfonamide analogs .

Impact of Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles alters target specificity:

Compound Name Core Structure Biological Activity Key Differences
2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole Oxadiazole Moderate antimicrobial activity Oxadiazole reduces ring strain but diminishes AChE inhibition .
4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Benzoyl-thiazole Analgesic potential Benzoyl group enhances CNS penetration but reduces anticancer efficacy .

Key Insight : Thiazole’s sulfur atom and aromaticity are critical for AChE binding, which oxadiazole lacks .

Role of Functional Groups in Pharmacological Profiles

Functional Group Example Compound Effect on Activity
Propenyloxy Target compound Enhances electron density, improving AChE binding .
Sulfonamide 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Broadens antibacterial spectrum .
Methoxy N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Increases solubility but reduces membrane permeability .

Key Insight : Propenyloxy’s conjugated system may facilitate π-π interactions in enzyme active sites, a unique advantage over bulkier groups like sulfonamide .

Research Findings and Mechanistic Insights

  • AChE Inhibition : The target compound inhibits AChE (IC₅₀ ~2.5 µM) by binding to the catalytic site, comparable to morpholine-containing analogs but with improved selectivity over butyrylcholinesterase .
  • Anticancer Activity : Induces apoptosis via caspase-3 activation, though less potent than fluorophenyl derivatives (e.g., 40% cell death at 10 µM vs. 60% for fluorophenyl-sulfamoyl analogs) .
  • Antimicrobial Action : Moderate activity against Gram-positive bacteria (MIC 16 µg/mL), weaker than sulfonamide derivatives (MIC 4 µg/mL) .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves:

  • Formation of Thiazole Ring : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., potassium carbonate).
  • Coupling Reaction : The intermediate is coupled with 4-(prop-2-en-1-yloxy)benzamide using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

This compound has a molecular formula of C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S and a molecular weight of 362.43 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, it disrupts the biosynthesis of bacterial lipids and interferes with signaling pathways essential for bacterial survival .

Anticancer Properties

Research indicates that this compound may possess anticancer activity by affecting cancer cell signaling pathways. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound's structure allows it to bind to target proteins involved in cell cycle regulation.
  • Induction of Apoptosis : It activates caspases that lead to programmed cell death in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound primarily targets bacterial enzymes responsible for cell wall synthesis, leading to antimicrobial effects.
  • Cancer Pathways : In cancer cells, it disrupts lipid biosynthesis and signaling pathways crucial for tumor growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed potent activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
  • Antitumor Activity : In vitro studies revealed that compounds with similar structures exhibited significant cytotoxicity against various human cancer cell lines (e.g., HepG2, Mia PaCa-2), highlighting their potential as anticancer agents .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis; inhibition of proliferation

Q & A

What are the recommended synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions:

Thiazole Ring Formation : React 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) under reflux conditions.

Amidation : Couple the thiazole intermediate with 4-(prop-2-en-1-yloxy)benzamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in anhydrous dichloromethane.
Key considerations include solvent purity, inert atmosphere for moisture-sensitive steps, and monitoring via TLC .

What analytical techniques ensure purity and structural fidelity of the compound?

Methodological Answer:

  • TLC : Monitor reaction progress using silica gel plates and UV visualization.
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methoxy proton resonance at δ 3.8–4.0 ppm and thiazole protons at δ 7.2–7.5 ppm) .
  • HPLC : Validate purity (>95%) with a C18 column and acetonitrile/water gradient .

What common chemical reactions can this compound undergo for derivatization?

Methodological Answer:

  • Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the thiazole sulfur, forming sulfoxides or sulfones .
  • Reduction : Use NaBH₄ in THF to reduce the allyloxy group to a propanol derivative.
  • Substitution : React with alkyl halides (e.g., CH₃I) in DMF under basic conditions (e.g., K₂CO₃) for N-alkylation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to confirm reproducibility .
  • Structural Analysis : Compare crystallographic data (e.g., X-ray diffraction) with analogs to identify conformation-dependent activity differences .
  • Dose-Response Studies : Test varying concentrations (1–100 µM) to rule out cytotoxicity masking therapeutic effects .

What methodologies are used to study molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (AChE), focusing on π-π stacking with Trp86 and hydrogen bonding to Ser125 .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized AChE .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
Modify substituents systematically and assess activity:

Modification Biological Impact Reference
Methoxy → HydroxyIncreased solubility but reduced AChE affinity
Allyloxy → PropargyloxyEnhanced antimicrobial potency
Thiazole → OxazoleReduced cytotoxicity in normal cells

How to evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • pH Stability Studies : Incubate in buffers (pH 2–12) and quantify degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS .

What experimental approaches validate enzyme inhibition mechanisms?

Methodological Answer:

  • Ellman’s Assay : Measure AChE inhibition by monitoring thiocholine formation at 412 nm .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Western Blotting : Confirm downstream effects (e.g., caspase-3 activation for apoptosis) in cancer cell lines .

How does this compound compare in efficacy to structural analogs?

Methodological Answer:

Analog Key Feature Activity vs. Target Compound
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamideBromine substitutionLower AChE IC₅₀ (2.5 µM vs. 1.8 µM)
N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamideHydroxy groupReduced logP (2.1 vs. 3.4)

What strategies address reproducibility challenges in synthesizing this compound?

Methodological Answer:

  • Standardized Protocols : Pre-dry solvents (e.g., DCM over molecular sieves) and reagents (EDCI under argon) .
  • In-Line Monitoring : Use FTIR to track intermediate formation (e.g., thiazole C=N stretch at 1650 cm⁻¹) .
  • Batch Analysis : Compare NMR and HPLC data across multiple syntheses to identify impurity sources (e.g., unreacted α-bromoacetophenone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.